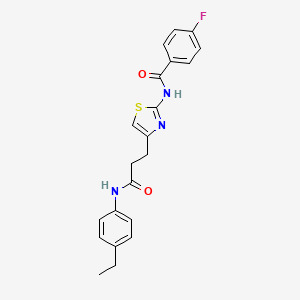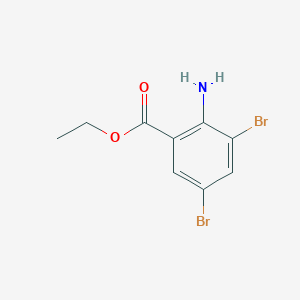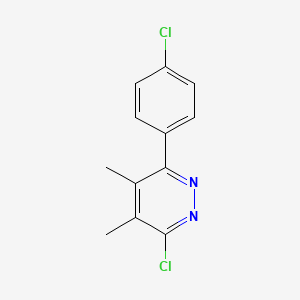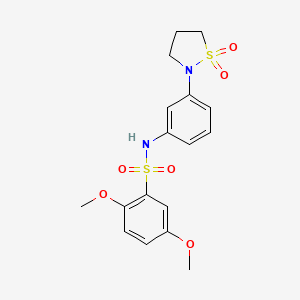
N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring. For example, some 2-aminothiazol-4-yl methylesters have shown antitubercular activity against M. tuberculosis H37Rv strain .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Polymer Synthesis : Compounds with structural similarities have been synthesized for polymer applications, demonstrating solubility in organic solvents and thermal stability, suggesting potential for material science applications (Butt et al., 2005).
Fluorinated Compounds as Antibacterial Agents : The synthesis of new fluorine-containing molecules, known for their pharmacophore properties, has shown promising antibacterial activity, indicating potential for developing new antimicrobial agents (Holla et al., 2003).
Biological Activities and Potential Therapeutic Applications
Antitumor Activity : Fluorinated benzothiazoles have been studied for their cytotoxic effects against cancer cell lines, with certain compounds showing potent antitumor activities, suggesting a role in cancer therapy (Hutchinson et al., 2001).
Anticonvulsant Quality Control : Research on thiadiazole derivatives has shown high anticonvulsant activity, emphasizing the importance of developing quality control methods for these substances, which could be relevant for the compound if it shares similar properties (Sych et al., 2018).
Kinesin Spindle Protein Inhibitors : The discovery of compounds acting as kinesin spindle protein (KSP) inhibitors, with significant antitumor potential, indicates the relevance of exploring similar compounds for cancer treatment applications (Theoclitou et al., 2011).
Mécanisme D'action
Target of Action
The compound, also known as N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide, is a derivative of the 2-aminothiazole scaffold . This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Therefore, it’s likely that this compound targets similar proteins or enzymes involved in cancer cell proliferation and survival.
Mode of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They likely interact with their targets, inhibiting their function and leading to the death of cancer cells.
Biochemical Pathways
Given its structural similarity to dasatinib and alpelisib, it may affect pathways related to cell proliferation and survival, such as the pi3k/akt/mtor pathway, which is targeted by alpelisib .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
Given its potential anticancer activity, it may lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(4-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-2-14-3-9-17(10-4-14)23-19(26)12-11-18-13-28-21(24-18)25-20(27)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUNZMZXRRBEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(oxolan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2929253.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-ethanol](/img/structure/B2929254.png)
![1-methoxy-N-[3-(trifluoromethyl)benzyl]propan-2-amine](/img/structure/B2929257.png)
![3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2929258.png)
![1,6-dimethyl-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}-1,2-dihydropyridin-2-one](/img/structure/B2929259.png)
![methyl 4-[(cyclopropylcarbamoyl)formamido]benzoate](/img/structure/B2929260.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2929263.png)

![4-{[(E)-2-[4-(methoxycarbonyl)-3-phenyl-1,2-oxazol-5-yl]ethenyl]amino}benzoic acid](/img/structure/B2929269.png)
![2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2929270.png)
![N-(4-acetylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2929271.png)
![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2929274.png)

